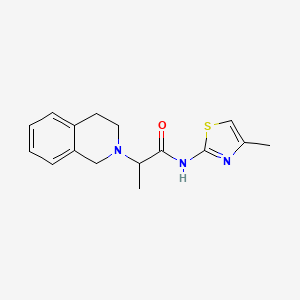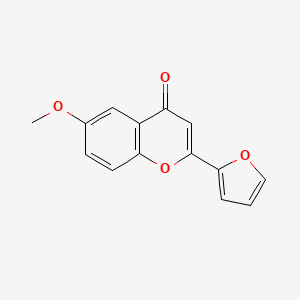![molecular formula C25H25F3N2O3S B4740684 1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4740684.png)
1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine
Vue d'ensemble
Description
1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as NTS-DBP and is a piperazine-based molecule that has been synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of NTS-DBP is not fully understood, but it is believed to act as a selective serotonin receptor antagonist. This property allows NTS-DBP to regulate the levels of serotonin in the brain, which plays a crucial role in mood regulation. Additionally, NTS-DBP may act as an inhibitor of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
NTS-DBP has been shown to have several biochemical and physiological effects. In animal studies, NTS-DBP has been shown to reduce tumor growth and inflammation. Additionally, NTS-DBP has been shown to have antidepressant and anxiolytic effects in animal models. These effects are likely due to NTS-DBP's ability to regulate serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NTS-DBP in lab experiments is its high purity and stability. Additionally, the synthesis method for NTS-DBP has been optimized to produce high yields, making it an efficient compound to use in research. However, one limitation of using NTS-DBP in lab experiments is its potential toxicity. Researchers must take precautions to ensure that they are handling NTS-DBP safely and in accordance with established safety guidelines.
Orientations Futures
There are several future directions for research involving NTS-DBP. One potential area of research is the development of NTS-DBP as a potential treatment for mood disorders such as depression and anxiety. Additionally, NTS-DBP may have potential applications in cancer treatment and other inflammatory conditions. Further research is needed to fully understand the mechanism of action of NTS-DBP and its potential therapeutic applications.
Applications De Recherche Scientifique
NTS-DBP has been studied extensively for its potential therapeutic applications. One of the most promising applications of NTS-DBP is its ability to act as a selective serotonin receptor antagonist. This property makes NTS-DBP a potential treatment for conditions such as depression, anxiety, and other mood disorders. Additionally, NTS-DBP has been shown to have potential antitumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory conditions.
Propriétés
IUPAC Name |
3-naphthalen-2-ylsulfonyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O3S/c26-25(27,28)22-7-3-4-19(16-22)18-29-11-13-30(14-12-29)24(31)10-15-34(32,33)23-9-8-20-5-1-2-6-21(20)17-23/h1-9,16-17H,10-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFQCADJMWVFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B4740608.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)
![3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4740621.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4740623.png)
![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)
![N-ethyl-4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740659.png)

![4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)


![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)